molecular formula C2H2BrN3O B1384288 3-bromo-1H-1,2,4-triazol-5-ol CAS No. 15777-64-7

3-bromo-1H-1,2,4-triazol-5-ol

Cat. No. B1384288
CAS RN: 15777-64-7
M. Wt: 163.96 g/mol
InChI Key: XHRDIOPKANMTOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-1H-1,2,4-triazole is a chemical compound with the molecular formula C2H2BrN3. It is used as a ligand for transition metals to create coordination complexes. It is also from a family of 1,2,4-triazoles that have the ability to accept and transfer acyl groups in synthetic reactions, making it a useful catalyst for the synthesis of esters .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including 3-bromo-1H-1,2,4-triazol-5-ol, has been reported in several studies . These compounds are synthesized through various pathways using different starting materials .


Molecular Structure Analysis

The molecular structure of 3-bromo-1H-1,2,4-triazol-5-ol consists of a 1,2,4-triazole ring with a bromine atom attached at the 3-position . Further structural analysis can be obtained through spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Chemical Reactions Analysis

3-Bromo-1H-1,2,4-triazol-5-ol is involved in various chemical reactions due to its ability to act as a ligand for transition metals and its capacity to accept and transfer acyl groups in synthetic reactions . It has been used in the synthesis of various 1,2,4-triazole derivatives .


Physical And Chemical Properties Analysis

3-Bromo-1H-1,2,4-triazol-5-ol has a melting point of 186-188 °C and a predicted boiling point of 295.4±23.0 °C. Its density is predicted to be 2.102±0.06 g/cm3. It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .

Scientific Research Applications

1. Chemical Synthesis and Modification

3-bromo-1H-1,2,4-triazol-5-ol derivatives are used in various chemical syntheses. For instance, 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol, a compound related to 3-bromo-1H-1,2,4-triazol-5-ol, has been alkylated with bromoalkanes, leading to a range of new compounds with high yields. These compounds demonstrated antibacterial activity against various strains of microorganisms, suggesting their potential as broad-spectrum antibiotics (Voprosy Khimii i Khimicheskoi Tekhnologii, 2020).

2. Electronic Structure Analysis

Photoelectron spectroscopy and quantum mechanical calculations have been used to analyze the electronic structure of 1,2,4-triazole and its halogenated derivatives, including 3-chloro and 5-bromo-1,2,4-(1H)-triazole. This study aids in understanding the tautomeric equilibrium of these compounds in the vapor phase (Tetrahedron, 1980).

3. Biological Activity and Drug Development

1,2,4-Triazole derivatives like 3-bromo-1H-1,2,4-triazol-5-ol are actively used in drug development and other applications. Some derivatives have shown antimicrobial activity, and their chemical structures allow for the introduction of different pharmacophores, enhancing their biological activities. These derivatives are being investigated for potential antitumor, antiviral, antibacterial, diuretic, actoprotective, and antioxidant activities (Current issues in pharmacy and medicine: science and practice, 2021).

4. Antimicrobial Properties

The synthesis of 4-(alkyl/aryl)- 3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol has been accomplished, leading to compounds that were screened for antimicrobial activity against various bacterial and fungal strains (International Letters of Chemistry, Physics and Astronomy, 2016).

5. Energetic Materials Design

3-bromo-1H-1,2,4-triazol-5-ol derivatives have been investigated for the design of energetic materials. The synthesis of 5-(1,2,4-triazol-C-yl)tetrazol-1-ol compounds with selected energetic moieties has been reported, focusing on their structural and energetic properties, which are significant for the development of secondary explosives (Chemistry, 2013).

Safety And Hazards

3-Bromo-1H-1,2,4-triazol-5-ol is classified as an irritant. It has hazard statements H302, H312, H315, H319, H335, indicating that it is harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions of research on 3-bromo-1H-1,2,4-triazol-5-ol and its derivatives could involve further exploration of their potential biological activities, such as anticancer properties . Additionally, the development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .

properties

IUPAC Name

3-bromo-1,4-dihydro-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2BrN3O/c3-1-4-2(7)6-5-1/h(H2,4,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHRDIOPKANMTOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=O)NC(=NN1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001265425
Record name 5-Bromo-1,2-dihydro-3H-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001265425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-1H-1,2,4-triazol-5-ol

CAS RN

15777-64-7
Record name 5-Bromo-1,2-dihydro-3H-1,2,4-triazol-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15777-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1,2-dihydro-3H-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001265425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-1H-1,2,4-triazol-5-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromo-1H-1,2,4-triazol-5-ol
Reactant of Route 2
Reactant of Route 2
3-bromo-1H-1,2,4-triazol-5-ol
Reactant of Route 3
Reactant of Route 3
3-bromo-1H-1,2,4-triazol-5-ol
Reactant of Route 4
3-bromo-1H-1,2,4-triazol-5-ol
Reactant of Route 5
3-bromo-1H-1,2,4-triazol-5-ol
Reactant of Route 6
3-bromo-1H-1,2,4-triazol-5-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.